molecular formula C31H32O4P2 B12959051 (((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide)

(((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide)

Cat. No.: B12959051
M. Wt: 530.5 g/mol
InChI Key: KZUJPJPWSHHJRQ-LOYHVIPDSA-N
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Description

(((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide) is a chiral compound used in various fields of chemistry. It is known for its unique structure, which includes a dioxolane ring and diphenylphosphine oxide groups. This compound is often utilized in asymmetric synthesis and catalysis due to its ability to induce chirality in reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide) typically involves the reaction of (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol with diphenylphosphine oxide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to deprotonate the hydroxyl groups and facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity (((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide).

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diphenylphosphine oxide groups results in the formation of phosphine oxides, while substitution reactions can yield various substituted dioxolane derivatives.

Scientific Research Applications

(((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide) has several scientific research applications:

Mechanism of Action

The mechanism of action of (((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide) involves its ability to induce chirality in chemical reactions. The dioxolane ring and diphenylphosphine oxide groups interact with substrates and catalysts, promoting enantioselective transformations. The molecular targets and pathways involved include coordination with metal catalysts and hydrogen bonding with substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide) is unique due to its combination of a chiral dioxolane ring and diphenylphosphine oxide groups. This structure provides enhanced stability and reactivity in asymmetric synthesis compared to other similar compounds.

Biological Activity

(((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide) is a complex organic compound with significant potential in medicinal chemistry and coordination chemistry. Its structure includes a dioxolane ring and diphenylphosphine oxide groups, which suggest diverse biological activities and applications.

  • Molecular Formula : C31H32O4P2
  • Molecular Weight : 530.53 g/mol
  • CAS Number : 187989-59-9

The compound's biological activity is largely attributed to its phosphine oxide moieties, which can act as ligands in coordination chemistry. The dioxolane framework provides structural flexibility that may enhance the compound's interaction with biological targets. This unique combination allows it to participate in various chemical reactions, potentially leading to significant biological effects.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various dioxolane derivatives, including those similar to (((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide). For instance:

  • Antibacterial Testing : Compounds were tested against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Results indicated that many dioxolane derivatives exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL against S. aureus and S. epidermidis .
  • Antifungal Testing : The antifungal activity was assessed against Candida albicans, with certain derivatives showing promising results .

Cytotoxicity and Selectivity

In vitro studies are essential for evaluating the cytotoxic effects of this compound on various cell lines. Preliminary data suggest that while some derivatives may exhibit cytotoxicity towards cancer cell lines, they also show selectivity that could be beneficial for therapeutic applications.

Case Studies

  • Synthesis and Evaluation of Dioxolane Derivatives :
    • A study synthesized several dioxolane derivatives and evaluated their antimicrobial properties. The results indicated that compounds with similar structural features to (((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide) had enhanced antibacterial activity compared to simpler analogs .
  • Molecular Docking Studies :
    • Molecular docking studies have been utilized to predict the binding affinities of this compound with various biological targets. These studies suggest that the compound may effectively bind to specific proteins involved in bacterial resistance mechanisms .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsObservations
AntibacterialStaphylococcus aureus, E. coliMIC values between 625–1250 µg/mL
AntifungalCandida albicansSignificant antifungal activity noted
CytotoxicityVarious cancer cell linesSelective cytotoxicity observed

Properties

Molecular Formula

C31H32O4P2

Molecular Weight

530.5 g/mol

IUPAC Name

(4S,5S)-4,5-bis(diphenylphosphorylmethyl)-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C31H32O4P2/c1-31(2)34-29(23-36(32,25-15-7-3-8-16-25)26-17-9-4-10-18-26)30(35-31)24-37(33,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,29-30H,23-24H2,1-2H3/t29-,30-/m1/s1

InChI Key

KZUJPJPWSHHJRQ-LOYHVIPDSA-N

Isomeric SMILES

CC1(O[C@@H]([C@H](O1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)CP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C

Canonical SMILES

CC1(OC(C(O1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)CP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

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